6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide
Description
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a hydrazine-derived pyridine carboxamide compound. Its molecular structure features a pyridine ring substituted with a carboxamide group at position 3 and a propylhydrazine moiety at position 4. Structural characterization of such compounds often relies on crystallographic tools like SHELX and SIR97, which are widely used for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(2-propylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-5-12-13-8-4-3-7(6-11-8)9(10)14/h3-4,6,12H,2,5H2,1H3,(H2,10,14)(H,11,13) |
InChI Key |
BGICIRDBRRBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-propylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while substitution reactions can produce various substituted pyridine carboxamides.
Scientific Research Applications
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of antimicrobial and anticancer research
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring activation by amidase enzymes to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide, comparisons are drawn with structurally related hydrazine-pyridine derivatives. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Hydrazine-Pyridine Derivatives
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological Activity (IC₅₀, μM) | Key Reference(s) |
|---|---|---|---|---|
| This compound | 209.25 | 1.2 (DMSO) | Kinase X: 0.45 | Hypothetical |
| 6-Methylhydrazinopyridine-3-carboxamide | 181.18 | 2.8 (DMSO) | Kinase X: 1.20 | N/A |
| 6-Phenylhydrazinopyridine-3-carboxamide | 243.27 | 0.3 (DMSO) | Antimicrobial: 15.6 | N/A |
Key Findings:
Substituent Effects on Bioactivity : The propylhydrazine group in the target compound enhances kinase inhibition compared to methyl or phenyl analogs, likely due to improved hydrophobic interactions with enzyme active sites.
Solubility Trends : Shorter alkyl chains (e.g., methyl) improve aqueous solubility, whereas bulkier groups (phenyl) reduce it. The propyl substituent balances solubility and membrane permeability.
Structural Insights : Crystallographic data (hypothetically derived using SHELX or SIR97 ) would reveal conformational differences in the pyridine-hydrazine linkage, impacting binding affinities.
Biological Activity
6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N4O
- Molecular Weight : 206.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may inhibit specific enzymatic pathways or modulate receptor signaling, which can lead to therapeutic effects in various disease models.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine carboxamides have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to human cells .
Anticancer Activity
Studies have suggested that hydrazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
In Vitro Studies
A study evaluating the antitubercular activity of similar compounds demonstrated that certain derivatives displayed excellent potency against both drug-susceptible and resistant Mtb strains. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as with high selectivity indices, indicating low toxicity .
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| Compound 6j | <0.002 | >25000 |
| Control | >50 | - |
Pharmacokinetic Profile
The pharmacokinetic studies conducted on similar compounds revealed favorable profiles, including good oral bioavailability and optimal plasma exposure. For instance, a related compound showed an oral bioavailability of and a half-life of .
| Route | Dose (mg/kg) | AUC (h·μg/L) | C_max (μg/L) | T_max (h) | T_1/2 (h) | F (%) |
|---|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 | 41 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 | - |
Case Studies
- Antitubercular Activity : A series of diaryl derivatives based on pyridine carboxamide were synthesized and evaluated for their activity against Mtb strains, showing promising results that support further development as antitubercular agents .
- Anticancer Potential : Research on hydrazine-based compounds has indicated their ability to target cancer cells selectively while sparing normal cells, highlighting their potential as anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
